1-(Phenylsulfonyl)indole
Overview
Description
1-(benzenesulfonyl)indole is a sulfonamide.
Properties
IUPAC Name |
1-(benzenesulfonyl)indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWLCYCWLIKWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311068 | |
Record name | 1-(Phenylsulfonyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40899-71-6 | |
Record name | 40899-71-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Phenylsulfonyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40899-71-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-(Phenylsulfonyl)indole?
A1: this compound has the molecular formula C14H11NO2S and a molecular weight of 257.31 g/mol. []
Q2: Is there structural information available from spectroscopic data?
A2: Yes, crystal structures of this compound and several derivatives have been determined using X-ray crystallography. These studies reveal that the phenylsulfonyl group is typically oriented nearly perpendicular to the indole ring system. [, , , , ]
Q3: Why is this compound considered a useful synthetic intermediate?
A3: The phenylsulfonyl group serves as a protecting group for the indole nitrogen, allowing for selective reactions at other positions on the indole ring. This protection is particularly important for reactions involving strong bases or nucleophiles, which could otherwise react with the indole nitrogen. [, , , ]
Q4: What types of reactions can be performed with this compound?
A4: this compound is susceptible to a variety of reactions, including: * Lithiation: Treatment with strong bases like s-butyllithium can generate 2-lithio and 3-lithio derivatives, allowing for further functionalization at these positions. [, , ] * Nucleophilic Addition: The electron-withdrawing nature of the phenylsulfonyl group enhances the electrophilicity of the indole ring, making it susceptible to nucleophilic addition reactions. This property allows for the synthesis of various 2-substituted and 3-substituted indole derivatives. [, , , ] * Electrophilic Substitution: While less common, electrophilic aromatic substitution reactions can also be performed, albeit with lower regioselectivity compared to unprotected indoles. [] * Cycloadditions: this compound can participate in Diels-Alder reactions with dienes, providing access to carbazole derivatives. [, , ] * Metal-Mediated Reactions: The indole 2,3-double bond can undergo [2+2+2] cycloadditions with α,ω-diynes in the presence of cobalt catalysts, yielding dihydrocarbazoles. []
Q5: Can the phenylsulfonyl group be removed after the desired reaction?
A5: Yes, the phenylsulfonyl group can be cleaved under various conditions, such as basic hydrolysis or reductive cleavage with sodium amalgam. [, ]
Q6: Has this compound been used in the synthesis of biologically active molecules?
A6: Yes, it has served as a key building block for synthesizing compounds with diverse biological activities, including:* Dopamine agonists: Derivatives of this compound have been utilized in the preparation of compounds exhibiting dopamine agonist activity. [] * Aziridinomitosenes: Researchers have explored its use in developing enantiospecific synthetic routes towards aziridinomitosenes, potent antitumor agents. []* Cholinesterase and 5-HT6 receptor ligands: Studies have investigated this compound-based compounds as potential multifunctional ligands targeting cholinesterases and the 5-HT6 receptor, aiming to address Alzheimer's disease. []
Q7: Are there any known Structure-Activity Relationship (SAR) studies related to this compound derivatives?
A7: While the provided research doesn't delve deep into comprehensive SAR studies, certain observations can be made:* The position of substituents on the indole ring significantly influences biological activity. [, , ]* The nature of the substituent at the 2-position of the indole can impact binding affinity to specific targets. []* Introducing additional functional groups to the phenylsulfonyl ring could potentially modulate activity and selectivity profiles.
Q8: Have computational methods been applied to study this compound?
A9: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and molecular orbitals of this compound and its derivatives. These studies offer insights into electronic transitions and reactivity. []
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